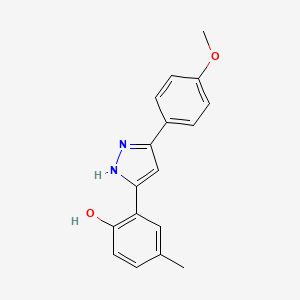

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole

Description

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-3-8-17(20)14(9-11)16-10-15(18-19-16)12-4-6-13(21-2)7-5-12/h3-10,20H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXASVFSGHQOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425206 | |

| Record name | AC1O9Y4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65840-98-4 | |

| Record name | AC1O9Y4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-hydroxy-5-methylbenzohydrazide with 4-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of various substituted pyrazoles

Scientific Research Applications

Anti-inflammatory and Anticancer Activities

Research indicates that pyrazole derivatives, including 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole, exhibit significant anti-inflammatory and anticancer properties. These compounds are recognized for their ability to inhibit various cancer cell lines, making them potential candidates for drug development:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, which is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : Several studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. For instance, it has been reported that compounds with similar structures exhibit IC50 values ranging from 0.28 µM to 49.85 µM against different cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

- Synthesis and Evaluation : In one study, researchers synthesized various pyrazole derivatives and evaluated their anticancer potential against multiple cell lines, demonstrating that compounds similar to this compound exhibited significant cytotoxicity .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammation when administered at specific dosages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Drug Interaction Studies : Interaction studies reveal that the compound can modulate various biological targets, which is crucial for understanding its pharmacodynamics and optimizing its use in clinical settings .

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Pyrazole Derivatives

Key Observations :

- The hydroxy group in the target compound may improve solubility and hydrogen-bonding interactions compared to purely hydrophobic substituents (e.g., trimethoxy in 3f) .

Table 2: Dihedral Angles and Planarity

Key Observations :

Pharmacological Activity Comparisons

Key Observations :

- Methoxy and hydroxy groups (as in the target compound and 3f) correlate with ROS-mediated apoptosis, likely due to redox-active properties .

- Halogenated derivatives (e.g., 77a) show reduced potency compared to methoxy/hydroxy analogs, suggesting substituent electronic effects dominate over steric factors .

Biological Activity

3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a hydroxyl group and a methoxy group, which are thought to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 269.30 g/mol.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Properties:

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. Studies have demonstrated that it can significantly reduce inflammation markers in animal models subjected to lipopolysaccharide (LPS)-induced inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Anticancer Activity:

this compound has shown promise in cancer research. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.74 mg/mL to 1.50 µM depending on the specific cell line tested .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The hydroxyl and methoxy groups enhance binding affinity to various enzymes involved in inflammatory pathways and cancer progression.

- Cell Cycle Arrest: Studies indicate that the compound may induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Modulation: It may also exert effects by modulating oxidative stress levels within cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. It demonstrated significant cytotoxicity particularly against HepG2 liver cancer cells with an IC50 value of approximately 0.74 mg/mL .

Case Study 2: Anti-inflammatory Effects

A model using LPS-stimulated macrophages showed that treatment with this compound resulted in a marked decrease in inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent .

Q & A

Q. What are the common synthetic routes for 3-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)pyrazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation or hydrazine-mediated cyclization. For example, 5-methyl-1-phenylpyrazole derivatives are synthesized by refluxing substituted diketones with hydrazines in ethanol/acetic acid mixtures, achieving yields up to 94% under optimized conditions . Key optimization steps include:

- Temperature control : Refluxing at 80–100°C for 6–8 hours ensures complete cyclization.

- Solvent selection : Ethanol or toluene with glacial acetic acid improves solubility and reaction efficiency .

- Catalysts : Sodium hydride or copper sulfate enhances reaction rates in multi-component syntheses . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) is critical for isolating high-purity products .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Structural validation employs:

- NMR spectroscopy : Distinct ¹H-NMR signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (δ ~5.5 ppm) confirm substitution patterns .

- X-ray crystallography : Dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) and hydrogen-bonding networks (O–H⋯N) are resolved, as seen in crystal structures .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and functional groups .

Q. What are the key steps in validating the purity and identity of this compound post-synthesis?

- Chromatography : Thin-layer chromatography (TLC) with UV visualization monitors reaction progress.

- Melting point analysis : Sharp melting points (e.g., 223–224°C for pyrazole derivatives) confirm crystallinity and purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 65.8%, H: 4.9%, N: 9.8%) .

Q. What are the standard pharmacological screening protocols for this compound?

- Antimicrobial assays : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12.5 µM for MDA-MB-468 cells) with ROS/caspase-3 pathway analysis .

- Enzyme inhibition : Kinase inhibition (e.g., VEGFR-2 binding energy = -10.35 kJ/mol via AutoDock 4.2) .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in:

- Assay conditions : Differences in cell lines (e.g., triple-negative vs. hormone-sensitive breast cancer) or enzyme isoforms (CDK2 vs. Aurora A) .

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition but reduce antifungal activity due to altered hydrophobicity .

- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) to standardize results .

Q. What molecular docking strategies predict interactions with target proteins like kinases or fungal enzymes?

- Flexible ligand docking : AutoDock 4.2 or Schrödinger Suite models binding poses, with scoring functions (e.g., ΔG = -10.09 kJ/mol for VEGFR-2) prioritizing high-affinity candidates .

- Hydrogen-bond analysis : Key interactions (e.g., pyrazole N–H⋯O=C with 14-α-demethylase) guide rational design .

- Binding pocket mapping : Hydrophobic residues (e.g., Phe1047 in VEGFR-2) favor 4-methoxyphenyl substituents .

Q. How do modifications to pyrazole substituents influence biological activity and selectivity?

- Methoxy groups : Enhance solubility and H-bonding (e.g., 4-methoxyphenyl improves antifungal activity by 30% compared to chloro derivatives) .

- Hydroxy groups : Increase metal-chelating capacity (e.g., Mn²⁺/Fe²⁺ complexes for catalytic applications) .

- Halogenation : Bromine/chlorine substituents improve antimicrobial potency (MIC reduction from 50 to 12.5 µg/mL) but may reduce metabolic stability .

Q. What computational methods correlate electronic structure with pharmacological effects?

- DFT calculations : HOMO-LUMO gaps (e.g., 4.2 eV) predict redox activity and ROS generation in cancer cells .

- QSAR models : Hammett constants (σ = 0.23 for -OCH₃) correlate with logP and bioavailability .

- Molecular dynamics : Simulated binding stability (RMSD < 2.0 Å over 100 ns) validates kinase inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.